Fmoc-Tyr(All)-OH

Vue d'ensemble

Description

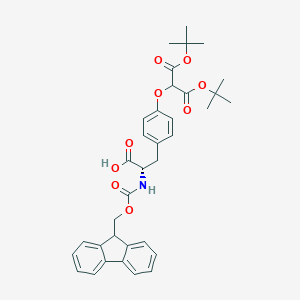

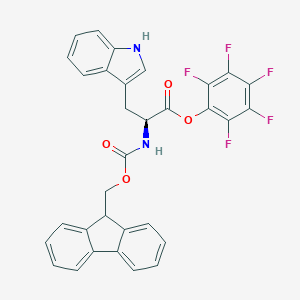

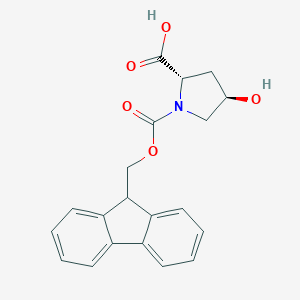

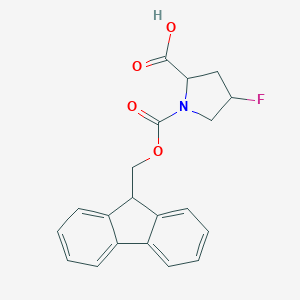

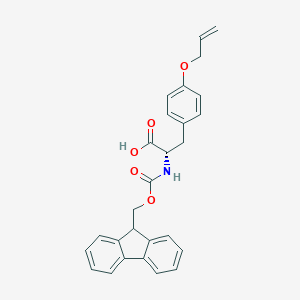

Fmoc-Tyr(All)-OH, also known as Fmoc-O-allyl-L-tyrosine, is a derivative of tyrosine that is used in peptide synthesis . The Fmoc group (9-fluorenylmethoxycarbonyl) is a protective group used in solid-phase peptide synthesis, and the allyl group (All) is a protecting group for the hydroxyl group of tyrosine . The molecular formula of this compound is C27H25NO5 .

Synthesis Analysis

This compound is commonly used in Fmoc solid-phase peptide synthesis (SPPS) . In this method, the Fmoc group is removed (deprotected) under basic conditions, allowing the free amine group to react with the next activated amino acid in the sequence . The allyl group can be removed later under different conditions .

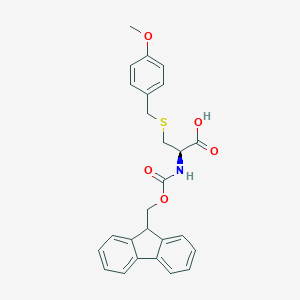

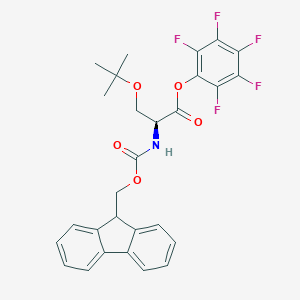

Molecular Structure Analysis

The molecular structure of this compound consists of a tyrosine residue with an allyl group protecting the hydroxyl group and a Fmoc group protecting the amine group . The molecular weight is 443.5 g/mol .

Chemical Reactions Analysis

In the context of peptide synthesis, the main reactions involving this compound are the coupling reactions with other amino acids and the deprotection reactions that remove the Fmoc and allyl groups . These reactions are typically carried out in the presence of coupling reagents and bases .

Physical And Chemical Properties Analysis

This compound is a white to light yellow crystalline powder . It is insoluble in water and petroleum ether, but soluble in ethyl acetate, methanol, and DMF . The melting point is 150-151°C .

Applications De Recherche Scientifique

Hydrogels à base de peptides pour applications biomédicales

Fmoc-Tyr(All)-OH est utilisé dans la synthèse d'hydrogels à base de peptides (PHG), qui sont des matériaux biocompatibles adaptés à diverses applications biomédicales. Ces hydrogels peuvent être utilisés pour la libération de médicaments et comme outils de diagnostic pour l'imagerie. La nature auto-assemblante des peptides contenant des groupes Fmoc, comme this compound, permet la création d'hydrogels ayant des applications potentielles dans le domaine de l'ingénierie tissulaire. Ils favorisent l'adhésion, la survie et la duplication cellulaires, ce qui en fait d'excellents échafaudages pour les applications de bio-impression .

Amélioration des propriétés mécaniques des hydrogels

L'incorporation de this compound dans des hydrogels, tels que le Ca-alginate, améliore considérablement leurs propriétés mécaniques. Cette amélioration est due à la formation d'un hydrogel hybride à réseau inter-pénétrant (IPN), où this compound contribue à l'intégrité et à la résistance du réseau. Ces hydrogels mécaniquement robustes ont des applications dans les systèmes de libération contrôlée de petites molécules et peuvent être adaptés à des profils de libération spécifiques .

Synthèse peptidique en phase solide (SPPS)

This compound joue un rôle crucial dans la SPPS, une méthode largement utilisée pour la synthèse de peptides. Le groupe Fmoc sert de protection temporaire pour les groupes réactifs de l'acide aminé pendant le processus de synthèse. Cela permet l'ajout séquentiel d'acides aminés pour former des peptides sans réactions secondaires indésirables. La SPPS est fondamentale dans la synthèse de peptides à des fins thérapeutiques, le développement de vaccins et la recherche sur la structure et la fonction des peptides .

Mécanisme D'action

Target of Action

Fmoc-Tyr(All)-OH is primarily used in the field of peptide synthesis . Its main target is the formation of peptide chains, where it serves as a building block for the synthesis of peptides .

Mode of Action

This compound operates through a process known as Fmoc solid-phase peptide synthesis (SPPS) . In this process, the compound is attached to a solid support, typically a resin, via its carboxyl group . The Fmoc group serves as a temporary protecting group for the amino group during the initial resin loading and is removed prior to the coupling of the next amino acid .

Biochemical Pathways

The primary biochemical pathway involved in the action of this compound is peptide synthesis . The compound contributes to the formation of peptide bonds, which are crucial for the creation of peptide chains .

Pharmacokinetics

The efficiency of its use in peptide synthesis can be influenced by factors such as the choice of resin, the efficiency of the coupling reagents, and the conditions under which the synthesis is performed .

Result of Action

The result of this compound’s action is the successful synthesis of peptide chains . These peptide chains can then be used in various research and industrial applications, including the development of new drugs and the study of biological processes .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors. These include the pH of the solution, the temperature at which the synthesis is carried out, and the presence of other reagents or contaminants . Careful control of these environmental factors is crucial for the successful use of this compound in peptide synthesis .

Safety and Hazards

Orientations Futures

The use of Fmoc-Tyr(All)-OH and other Fmoc-protected amino acids in peptide synthesis is a well-established and growing field . The number of synthetic peptides entering clinical trials has grown continuously over the last decade, and recent advances in the Fmoc SPPS technology are a response to the growing demand from medicinal chemistry and pharmacology . Improvements are being continually reported for peptide quality, synthesis time and novel synthetic targets .

Analyse Biochimique

Biochemical Properties

Fmoc-Tyr(All)-OH plays a crucial role in solid-phase peptide synthesis (SPPS), a method used to create peptides in both research and industrial settings . The Fmoc group in this compound serves as a temporary protecting group for the amino group during peptide chain assembly . This compound interacts with various enzymes and proteins during the synthesis process .

Cellular Effects

The cellular effects of this compound are primarily observed in the context of its role in peptide synthesis. It influences cell function by contributing to the formation of peptides, which can impact cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of this compound involves its role in peptide bond formation during SPPS . The Fmoc group is removed, allowing the amino group of the tyrosine residue to form a peptide bond with the carboxyl group of the next amino acid in the sequence . This process can influence gene expression and enzyme activity.

Temporal Effects in Laboratory Settings

In laboratory settings, this compound is known for its stability, making it a reliable component in peptide synthesis . Over time, it maintains its structure and function, contributing to the consistent results in peptide synthesis .

Metabolic Pathways

This compound is involved in the metabolic pathway of peptide synthesis . It interacts with enzymes responsible for peptide bond formation and the removal of protecting groups .

Transport and Distribution

In the context of SPPS, this compound is distributed along the growing peptide chain as it is assembled on a solid support

Propriétés

IUPAC Name |

(2S)-2-(9H-fluoren-9-ylmethoxycarbonylamino)-3-(4-prop-2-enoxyphenyl)propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H25NO5/c1-2-15-32-19-13-11-18(12-14-19)16-25(26(29)30)28-27(31)33-17-24-22-9-5-3-7-20(22)21-8-4-6-10-23(21)24/h2-14,24-25H,1,15-17H2,(H,28,31)(H,29,30)/t25-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AQUXDQFCBLRIRE-VWLOTQADSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCOC1=CC=C(C=C1)CC(C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C=CCOC1=CC=C(C=C1)C[C@@H](C(=O)O)NC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H25NO5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10583798 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-prop-2-en-1-yl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

443.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

146982-30-1 | |

| Record name | N-{[(9H-Fluoren-9-yl)methoxy]carbonyl}-O-prop-2-en-1-yl-L-tyrosine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10583798 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

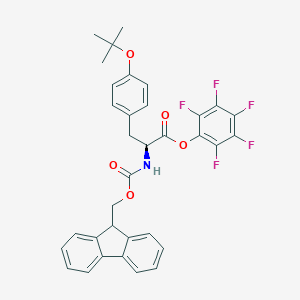

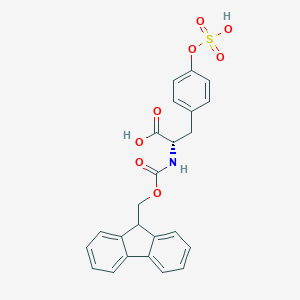

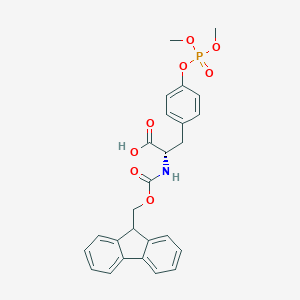

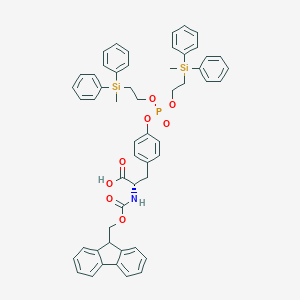

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.